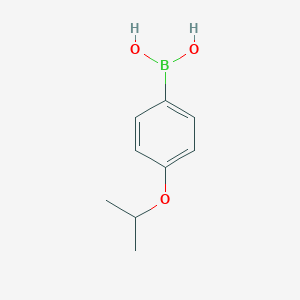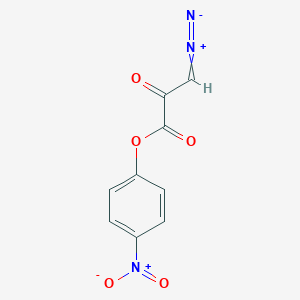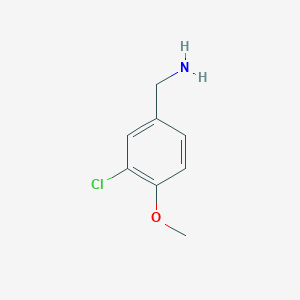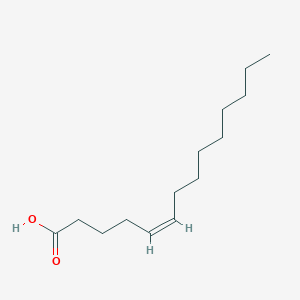
5Z-十四碳烯酸
描述
5Z-Tetradecenoic acid: is an unsaturated fatty acid with the molecular formula C14H26O2 . It is characterized by a double bond in the fifth position from the carboxyl end, in the cis configuration. This compound is an intermediate in the oxidation of unsaturated fatty acids and is incorporated into triglycerides but not phospholipids .
科学研究应用
Chemistry: 5Z-tetradecenoic acid is used as a model compound in studies of fatty acid metabolism and oxidation. It serves as a reference compound in analytical chemistry for the identification and quantification of unsaturated fatty acids .
Biology: In biological research, 5Z-tetradecenoic acid is studied for its role in metabolic pathways, particularly in the context of mitochondrial beta-oxidation defects. It is found in the tissues of patients with very long-chain acyl-CoA dehydrogenase deficiency .
Medicine: The compound has potential diagnostic applications in metabolomics, particularly for the early detection of diseases such as non-small cell lung cancer. It is one of the metabolites identified in the serum of patients with early-stage lung cancer .
Industry: 5Z-tetradecenoic acid can be used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
Target of Action
5Z-Tetradecenoic acid, also known as Physeteric acid, is an intermediate of unsaturated fatty acid oxidation . This compound is found in the tissues of patients with mitochondrial beta-oxidation defects, particularly in very long-chain acyl-CoA dehydrogenase deficiency (VLCADD1/VLCADD2), a genetic disorder .
Mode of Action
It is known to be an intermediate in the oxidation of unsaturated fatty acids . This suggests that it may interact with enzymes involved in this metabolic pathway, such as acyl-CoA dehydrogenases.
Biochemical Pathways
5Z-Tetradecenoic acid is involved in the metabolic pathway of unsaturated fatty acid oxidation . This pathway is crucial for the breakdown of fatty acids, which are then used to generate energy in the body. Defects in this pathway, such as VLCADD, can lead to the accumulation of 5Z-Tetradecenoic acid in tissues .
Result of Action
The result of 5Z-Tetradecenoic acid’s action is the production of energy through the oxidation of unsaturated fatty acids . In individuals with vlcadd, this process is impaired, leading to the accumulation of 5z-tetradecenoic acid in tissues .
Action Environment
The action of 5Z-Tetradecenoic acid is influenced by various environmental factors. For instance, diet can affect the levels of fatty acids in the body, and thus the production of 5Z-Tetradecenoic acid. Additionally, genetic factors such as mutations in the VLCADD genes can impact the metabolism of this compound .
生化分析
Biochemical Properties
5Z-Tetradecenoic acid is involved in biochemical reactions related to unsaturated fatty acid oxidation . It interacts with various enzymes and proteins, particularly those involved in mitochondrial beta-oxidation . The nature of these interactions involves the incorporation of 5Z-Tetradecenoic acid in triglycerides .
Cellular Effects
5Z-Tetradecenoic acid influences cell function by being an intermediate in fatty acid metabolism . It is found in the tissues of patients with mitochondrial beta-oxidation defects, particularly in very long-chain acyl-CoA dehydrogenase deficiency (VLCADD1/VLCADD2), a genetic disorder .
Molecular Mechanism
At the molecular level, 5Z-Tetradecenoic acid exerts its effects through its role in unsaturated fatty acid oxidation . It is incorporated into triglycerides, but not in phospholipids . This suggests that it may have binding interactions with enzymes involved in triglyceride synthesis and may influence gene expression related to fatty acid metabolism .
Metabolic Pathways
5Z-Tetradecenoic acid is involved in the metabolic pathway of unsaturated fatty acid oxidation . It interacts with enzymes involved in this pathway, particularly those related to mitochondrial beta-oxidation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5Z-tetradecenoic acid can be achieved through a Wittig reaction. The general procedure involves the reaction of (4-carboxybutyl)triphenylphosphonium bromide with sodium hexamethyldisilazane in tetrahydrofuran under an inert atmosphere. This is followed by the addition of nonan-1-al in tetrahydrofuran, resulting in the formation of the desired unsaturated carboxylic acid .
Industrial Production Methods: While specific industrial production methods for 5Z-tetradecenoic acid are not well-documented, the general principles of fatty acid synthesis and purification apply. This typically involves large-scale chemical synthesis followed by purification processes such as distillation or crystallization to obtain the pure compound.
化学反应分析
Types of Reactions:
Oxidation: 5Z-tetradecenoic acid can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or hydroxylated products.
Reduction: The double bond in 5Z-tetradecenoic acid can be reduced to form tetradecanoic acid.
Substitution: The carboxyl group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Acidic or basic catalysts can be used for esterification reactions.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Tetradecanoic acid.
Substitution: Various esters depending on the alcohol used.
相似化合物的比较
- 9E-Tetradecenoic acid
- 5Z-Dodecenoic acid
- 14-Hydroxy-5Z-tetradecenoic acid
- 16-Hydroxy-5-hexadecenoic acid
Comparison: 5Z-tetradecenoic acid is unique due to its specific double bond position and configuration. Compared to 9E-tetradecenoic acid, which has a double bond in the ninth position, 5Z-tetradecenoic acid has different chemical reactivity and biological roles. The presence of hydroxyl groups in compounds like 14-hydroxy-5Z-tetradecenoic acid and 16-hydroxy-5-hexadecenoic acid adds additional functional groups that can participate in further chemical reactions .
属性
IUPAC Name |
(Z)-tetradec-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-10H,2-8,11-13H2,1H3,(H,15,16)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGUVBVUFZMJMX-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5Z-Tetradecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5684-70-8 | |
| Record name | cis-5-Tetradecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5684-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5Z-Tetradecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005684708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5Z-TETRADECENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V30VR06B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5Z-Tetradecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of physeteric acid?
A1: Physeteric acid is found naturally in various marine organisms. It was first discovered in sperm whale oil, specifically in both the head oil and blubber oil. [, ] Later, it was also identified as a major component in the essential oil extracted from the leaves of Eugenia stigmatosa DC., a plant native to South America. []
Q2: What is the chemical structure of physeteric acid?
A2: Physeteric acid is a monounsaturated fatty acid with the systematic name (5Z)-tetradecenoic acid. Its molecular formula is C14H26O2. The structure consists of a 14-carbon chain with a cis double bond between the 5th and 6th carbon atoms from the carboxyl group. [, ]
Q3: What are the potential industrial applications of physeteric acid?
A3: Physeteric acid can be used as a precursor in the synthesis of longer-chain diacids and diesters through chemical processes like pyrolysis, ethanolysis, metathesis, and hydrogenation. These synthesized compounds, such as dodecanedioic acid (from physeteric acid) or tetradecanedioic acid (from lauroleic acid), have potential applications in various industries, including the production of polymers, lubricants, and cosmetics. []
Q4: Are there any known analytical techniques to identify and quantify physeteric acid?
A4: Early research relied on chemical derivatization and degradation to determine the structure of physeteric acid. [, ] Modern analytical techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) allow for the identification and quantification of physeteric acid in complex mixtures, such as essential oils. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


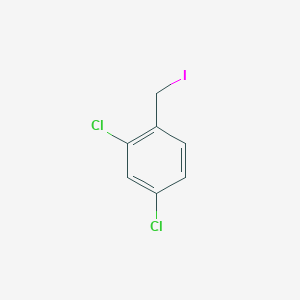

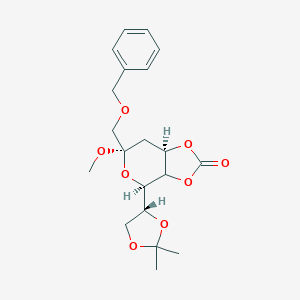
![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)
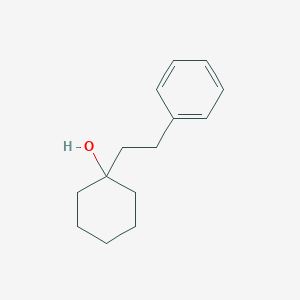
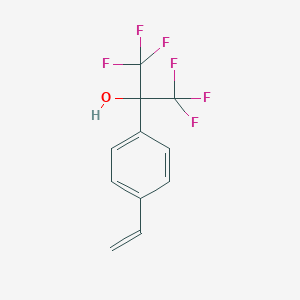
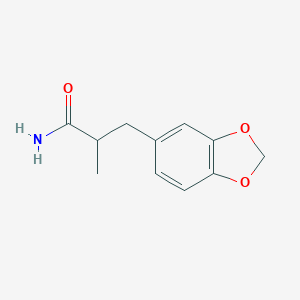
![2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid](/img/structure/B50177.png)
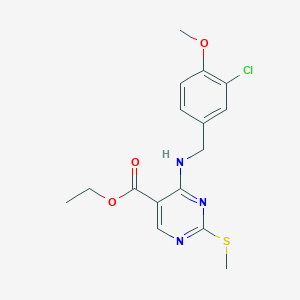
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)
